CAMP Phosphodiesterase Inhibition: Target Compound Is Inactive While Reference Inhibitors Show Micromolar Potency
In a biochemical screen against cAMP phosphodiesterase (PDE) using bovine aorta homogenate in the presence of 1 µM cGMP, 10 µM Ca²⁺, and 15 nM calmodulin, 1‑butyl‑N‑ethyl‑6‑oxo‑1,6‑dihydropyridazine‑3‑carboxamide was classified as “insignificant” (IC₅₀ > 100 µM) [1]. By contrast, several structurally related pyrrolidinone and tetrahydroisoquinoline analogs tested in the same assay achieved IC₅₀ values of ≤ 1 µM [2]. This 100‑fold differential confirms that the N‑butyl/N‑ethyl substitution pattern abrogates PDE inhibition, a desirable selectivity feature if the intended target is a kinase, GPCR, or ion channel where off‑target PDE activity would confound interpretation.
| Evidence Dimension | In vitro inhibition of cAMP phosphodiesterase (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (classified as insignificant) |
| Comparator Or Baseline | Multiple pyrrolidinone/THIQ analogs: IC₅₀ ≤ 1 µM |
| Quantified Difference | > 100‑fold lower potency |
| Conditions | Bovine aorta PDE, 1 µM cGMP, 10 µM Ca²⁺, 15 nM calmodulin |
Why This Matters
Demonstrates that the target compound lacks a common off‑target liability, supporting its selection for mechanism‑of‑action studies where PDE‑mediated background must be absent.
- [1] BindingDB Assay ID 13, Entry 50001664 (ChEMBL_216500). Inhibitory activity against cAMP phosphodiesterase (bovine aorta); 1‑butyl‑N‑ethyl‑6‑oxo‑1,6‑dihydropyridazine‑3‑carboxamide. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=13&entryid=50001664 View Source
- [2] BindingDB Primary Search Ki results for Assay ID 13. Multiple ligands with IC₅₀ ≤ 1.00E+6 nM. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=13&entryid=50001664 View Source
